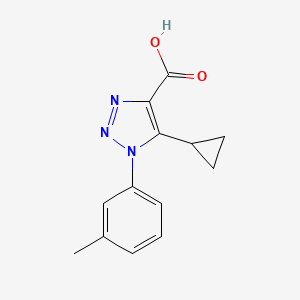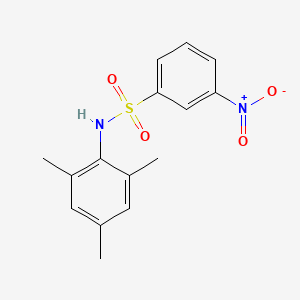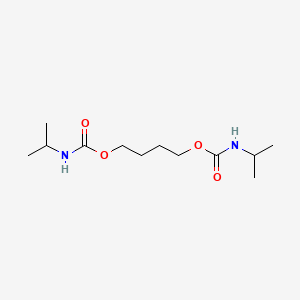
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CTCA, is a chemical compound that belongs to the class of triazole carboxylic acids. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been studied extensively for its potential use in the treatment of various inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential use in the treatment of various inflammatory disorders such as arthritis, inflammatory bowel disease, and cancer. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential use as an anti-tumor agent, as it has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid inhibits the enzyme COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their inhibition by 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid results in a reduction in inflammation and pain. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and inflammatory bowel disease. It has also been shown to induce apoptosis in cancer cells in vitro and in vivo. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a half-life of around 2 hours and is rapidly metabolized in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several advantages for use in lab experiments. It is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is also relatively easy to synthesize, which makes it readily available for researchers. However, 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has some limitations for lab experiments. It has a short half-life, which makes it difficult to maintain a constant concentration in vivo. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. Another area of research is the development of 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives with improved pharmacokinetic properties, such as longer half-life and improved solubility. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid may also have potential as a therapeutic agent for other inflammatory disorders and cancer types. Further studies are needed to investigate the efficacy and safety of 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in these applications.
Synthesemethoden
The synthesis of 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 3-methylphenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate to form the intermediate 1-(3-methylphenyl)-3-trifluoroacetyl-1H-1,2,3-triazole. This intermediate is then reacted with cyclopropylcarbonyl chloride in the presence of triethylamine to form the final product, 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The overall yield of this synthesis method is around 50%.
Eigenschaften
IUPAC Name |
5-cyclopropyl-1-(3-methylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-3-2-4-10(7-8)16-12(9-5-6-9)11(13(17)18)14-15-16/h2-4,7,9H,5-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOHVJKTJXDZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5069392.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5069395.png)
![N-[2-(tert-butylthio)ethyl]-N'-phenylurea](/img/structure/B5069401.png)

![2-{[4-(4-methoxyphenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5069414.png)
![1-[3-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5069428.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5069434.png)


![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5069443.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide](/img/structure/B5069457.png)

![{1-[3-(2-chlorophenyl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5069471.png)
![5-(4-isopropylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5069473.png)